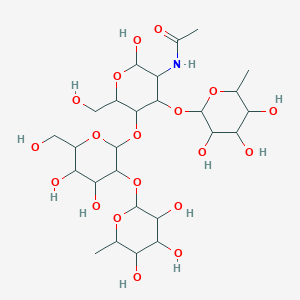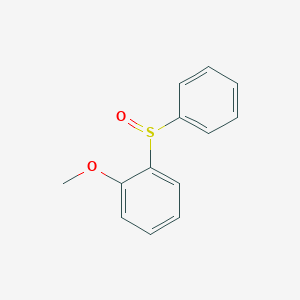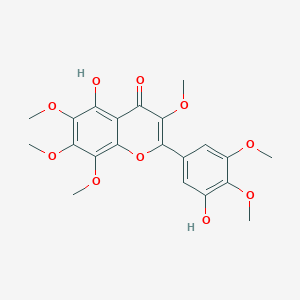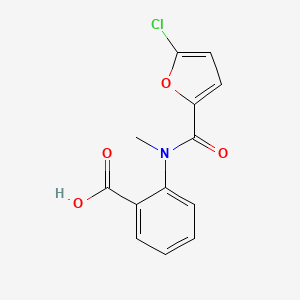
1-(3,5-Dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorinated hydroxyphenyl group and a phenylpropane-1,3-dione moiety, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with acetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Similar structure but lacks the dichloro substitution.
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring instead of a propane-1,3-dione moiety.
Uniqueness
1-(3,5-Dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione is unique due to its dichloro substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
58483-28-6 |
|---|---|
Molekularformel |
C15H10Cl2O3 |
Molekulargewicht |
309.1 g/mol |
IUPAC-Name |
1-(3,5-dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H10Cl2O3/c16-10-6-11(15(20)12(17)7-10)14(19)8-13(18)9-4-2-1-3-5-9/h1-7,20H,8H2 |
InChI-Schlüssel |
BXDHAIRAJOLANA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12317003.png)
![3-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol](/img/structure/B12317013.png)

![5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12317026.png)


![3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12317032.png)
![2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12317048.png)
![2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12317056.png)
![2-[(2E)-2-carbamimidoylimino-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide](/img/structure/B12317063.png)
![methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12317069.png)


![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B12317095.png)
